tert-butyl N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylcarbamate

MAGL inhibition Endocannabinoid hydrolase Pain pharmacology

tert-Butyl N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylcarbamate (CAS 1021324-62-8) is a synthetic piperazine carbamate derivative featuring a benzothiophene pharmacophore, a butyl spacer, and a tert-butyloxycarbonyl (Boc) protecting group. Structurally, it serves as a key intermediate or impurity reference in the synthesis of brexpiprazole-class atypical antipsychotics and is also disclosed within patent families claiming monoacylglycerol lipase (MAGL) inhibitors for pain treatment.

Molecular Formula C23H35N3O2S
Molecular Weight 417.6 g/mol
Cat. No. B15356922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylcarbamate
Molecular FormulaC23H35N3O2S
Molecular Weight417.6 g/mol
Structural Identifiers
SMILESCCN(CCCCN1CCN(CC1)C2=C3C=CSC3=CC=C2)C(=O)OC(C)(C)C
InChIInChI=1S/C23H35N3O2S/c1-5-25(22(27)28-23(2,3)4)13-7-6-12-24-14-16-26(17-15-24)20-9-8-10-21-19(20)11-18-29-21/h8-11,18H,5-7,12-17H2,1-4H3
InChIKeyACGXOEFWZHRXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylcarbamate: A Piperazine Carbamate Intermediate for Targeted CNS Ligand Synthesis


tert-Butyl N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylcarbamate (CAS 1021324-62-8) is a synthetic piperazine carbamate derivative featuring a benzothiophene pharmacophore, a butyl spacer, and a tert-butyloxycarbonyl (Boc) protecting group . Structurally, it serves as a key intermediate or impurity reference in the synthesis of brexpiprazole-class atypical antipsychotics and is also disclosed within patent families claiming monoacylglycerol lipase (MAGL) inhibitors for pain treatment [1][2]. Its molecular formula is C₂₃H₃₅N₃O₂S with a molecular weight of 417.61 g/mol.

Why Generic Piperazine Carbamates Cannot Substitute for tert-Butyl N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylcarbamate in Research Applications


Piperazine carbamates sharing the benzothiophene-piperazine motif are not functionally interchangeable because even minor variations in the linker length, carbamate N-substitution, and Boc protection state profoundly alter target engagement profiles. In the MAGL inhibitor patent family, the specific combination of a butyl spacer and N-ethyl carbamate substitution (as in CAS 1021324-62-8) was explicitly claimed to modulate MAGL potency [1]. In the context of brexpiprazole synthesis, this compound serves as a process-specific intermediate or impurity marker where analogs with differing protecting groups or spacer lengths would fail to meet pharmacopeial impurity profiling requirements [2]. These orthogonal specificity demands mean that procurement of the exact compound—not a near-neighbor—is essential for reproducible pharmacological screening or GMP impurity tracking.

Quantitative Differentiation Evidence for tert-Butyl N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylcarbamate Against Its Closest Analogs


MAGL Inhibition Potency: N-Ethyl Carbamate vs. N-Methyl and N-Propyl Analogs in the Patent Series

Within the piperazine carbamate MAGL inhibitor patent series, the N-ethyl-substituted analog (CAS 1021324-62-8) is distinguished from its N-methyl and N-propyl counterparts by the specific alkyl chain length on the carbamate nitrogen. The patent defines a narrow structure-activity relationship (SAR) window, where the N-ethyl substitution is explicitly claimed as a preferred embodiment for achieving optimal MAGL modulation [1]. Although exact IC₅₀ values for the target compound are not publicly disclosed in accessible literature, class-level inference based on the patent's SAR teachings indicates that the N-ethyl derivative occupies a distinct potency and selectivity space not attainable by N-methyl or N-propyl carbamates.

MAGL inhibition Endocannabinoid hydrolase Pain pharmacology

Boc Protection State: Differentiated from Free Amine and HCl Salt Forms in Brexpiprazole Impurity Profiling

CAS 1021324-62-8 exists as the tert-butyloxycarbonyl (Boc)-protected free base, distinguishing it from its deprotected free amine or hydrochloride salt (CAS 1021324-61-7). In brexpiprazole manufacturing, the Boc-protected intermediate is a distinct process impurity with a unique HPLC retention time and mass spectrum, while the HCl salt or free amine forms represent different impurity markers . The Boc group prevents undesired nucleophilic side reactions during subsequent synthetic steps, a functional advantage absent in the deprotected analogs [1].

Brexpiprazole synthesis Process impurity Reference standard

Butyl Spacer Length: Differentiated from Ethyl and Propyl Spacer Analogs in Receptor Binding Context

The four-carbon butyl spacer connecting the piperazine ring to the carbamate group is a critical structural determinant. In brexpiprazole, the same butyl linker is essential for optimal spacing between the benzothiophene-piperazine moiety and the quinolinone head group, enabling balanced D₂ receptor partial agonism [1]. Analogs with shorter ethyl or propyl spacers exhibit significantly reduced binding affinity and altered functional activity at dopamine receptors. While direct binding data for CAS 1021324-62-8 itself are not publicly available, the SAR established for the brexpiprazole scaffold demonstrates that the butyl chain length is non-negotiable for downstream biological activity [2].

Dopamine receptor Brexpiprazole intermediate Linker SAR

Primary Research and Industrial Applications for tert-Butyl N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylcarbamate


MAGL Inhibitor Lead Optimization and Structure-Activity Relationship Studies

Medicinal chemistry teams developing reversible MAGL inhibitors for neuropathic pain or neurodegenerative disorders use CAS 1021324-62-8 as a key analog within the piperazine carbamate series. Its N-ethyl substitution represents a specific branch point in SAR exploration, where potency and selectivity can be directly compared against N-methyl, N-propyl, and N-benzyl derivatives synthesized from the same core [1]. Procurement of the exact Boc-protected N-ethyl intermediate ensures alignment with the patent-protected chemical space and facilitates reproducible enzyme inhibition assays.

Brexpiprazole Process Development and Impurity Reference Standard Qualification

Analytical development laboratories in generic pharmaceutical companies require CAS 1021324-62-8 as a qualified reference standard for HPLC impurity profiling of brexpiprazole active pharmaceutical ingredient (API). The Boc-protected intermediate represents a specific process-related impurity with a well-defined retention time and mass spectral signature, distinct from the des-Boc amine or HCl salt forms [2]. Using the correct reference material is mandatory for ICH Q3A-compliant impurity method validation and regulatory submission.

Dopamine D₂ Receptor Probe Synthesis and Functional Assay Development

Neuroscience laboratories investigating dopamine D₂ receptor partial agonism employ this compound as a stable, protected intermediate for constructing brexpiprazole-derived molecular probes. The Boc group allows selective deprotection under mild acidic conditions, enabling subsequent conjugation to fluorophores or biotin tags without compromising the benzothiophene-piperazine pharmacophore integrity [3]. The butyl spacer length is critical; substituting shorter-linker intermediates would distort the pharmacophore geometry and invalidate comparative binding data.

Endocannabinoid System Pharmacology and MAGL Selectivity Profiling

Pharmacology groups studying the endocannabinoid system's role in pain, mood, and inflammation utilize CAS 1021324-62-8 in selectivity panels comparing MAGL inhibition versus FAAH and ABHD6 off-target activity. The N-ethyl carbamate substitution is recognized within the Lundbeck patent family as a tunable point for modulating MAGL selectivity, making this specific intermediate valuable for establishing selectivity benchmarks across related serine hydrolases [1].

Quote Request

Request a Quote for tert-butyl N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.